molecular formula C25H20Cl2N6O3 B2795108 3-(2-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 922009-28-7

3-(2-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2795108
CAS No.: 922009-28-7
M. Wt: 523.37
InChI Key: FJWHBXCGLGWDBM-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features multiple functional groups, including a pyrazolo[3,4-d]pyrimidine core, an isoxazole ring, and chlorinated aromatic rings. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, the isoxazole ring, and the subsequent functionalization with chlorinated benzyl and phenyl groups. Common synthetic methods might include:

    Cyclization reactions: to form the pyrazolo[3,4-d]pyrimidine core.

    Condensation reactions: to construct the isoxazole ring.

    Substitution reactions: to introduce the chlorinated aromatic groups.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:

    High-throughput screening: of reaction conditions.

    Use of catalysts: to improve reaction efficiency.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: and reactions, which might alter the oxidation state of the functional groups.

    Substitution reactions: , particularly on the aromatic rings, where halogen atoms can be replaced by other substituents.

    Hydrolysis: reactions, which might break down the compound under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: like potassium permanganate or hydrogen peroxide.

    Reducing agents: such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: for substitution reactions, including amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

Medicine

In medicinal chemistry, the compound might be explored for its potential to act as a drug candidate, especially if it shows promise in preclinical studies.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-5-methyl-1,2-oxazole-4-carboxamide: might be compared with other pyrazolo[3,4-d]pyrimidine derivatives or isoxazole-containing compounds.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N6O3/c1-15-21(22(31-36-15)18-7-2-3-8-20(18)27)24(34)28-9-10-33-23-19(12-30-33)25(35)32(14-29-23)13-16-5-4-6-17(26)11-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWHBXCGLGWDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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